Raleukin;AMG-719

Catalog No.
S14657893
CAS No.
M.F
C20H23N5O7S2
M. Wt
509.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Raleukin;AMG-719

Product Name

Raleukin;AMG-719

IUPAC Name

(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C20H23N5O7S2

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C20H23N5O7S2/c1-5-9-6-33-16-12(15(27)25(16)13(9)17(28)29)23-14(26)11(10-7-34-19(21)22-10)24-32-8-31-18(30)20(2,3)4/h5,7,12,16H,1,6,8H2,2-4H3,(H2,21,22)(H,23,26)(H,28,29)/b24-11+/t12-,16?/m1/s1

InChI Key

HMLGSIZOMSVISS-JLNJYSSUSA-N

Canonical SMILES

CC(C)(C)C(=O)OCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O

Isomeric SMILES

CC(C)(C)C(=O)OCO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2C3N(C2=O)C(=C(CS3)C=C)C(=O)O

Raleukin, also known as Anakinra or AMG-719, is a recombinant, non-glycosylated human interleukin-1 receptor antagonist. It is primarily utilized to inhibit the biological activity of interleukin-1, a pro-inflammatory cytokine involved in various inflammatory and autoimmune diseases. Raleukin is produced through DNA recombination technology using the Escherichia coli expression system, resulting in a specific amino acid sequence that facilitates its function as an interleukin-1 receptor antagonist. The compound has gained attention for its therapeutic applications in conditions such as Still's disease and rheumatoid arthritis, where it helps mitigate inflammation by blocking the signaling pathways of interleukin-1 .

Involving Raleukin primarily pertain to its binding interactions with the interleukin-1 receptor. The mechanism of action includes:

  • Binding to Interleukin-1 Receptor: Raleukin competes with interleukin-1 for binding to the interleukin-1 receptor, effectively preventing the receptor's activation.
  • Inhibition of Cytokine Production: By blocking interleukin-1 signaling, Raleukin reduces the downstream production of other pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
  • Impact on Immune Response: The blockade of interleukin-1 signaling alters immune responses, leading to decreased inflammation and modulation of immune cell activity

    Raleukin exhibits significant biological activity as an interleukin-1 receptor antagonist. Its primary effects include:

    • Anti-inflammatory Action: Raleukin effectively reduces inflammation in various models of inflammatory diseases, demonstrating efficacy in conditions such as rheumatoid arthritis and Still's disease.
    • Tumor Growth Inhibition: Studies have shown that Raleukin enhances tumor growth inhibition when combined with peptide vaccination and other immunotherapeutic agents, suggesting a role in cancer treatment .
    • Immune Modulation: By inhibiting interleukin-1 activity, Raleukin can modulate immune responses, making it beneficial in transplant settings where immune suppression is necessary .

The synthesis of Raleukin involves recombinant DNA technology. The process includes:

  • Gene Cloning: The gene encoding the human interleukin-1 receptor antagonist is cloned into an expression vector.
  • Transformation: The vector is introduced into Escherichia coli cells, which serve as host organisms for protein expression.
  • Protein Expression: The transformed bacteria are cultured under conditions that promote the expression of the recombinant protein.
  • Purification: Following expression, Raleukin is purified using techniques such as affinity chromatography to isolate the active compound from bacterial proteins .

Raleukin has several applications in medical research and treatment:

  • Treatment of Autoimmune Diseases: It is used to manage conditions characterized by excessive inflammation, such as rheumatoid arthritis and Still's disease.
  • Cancer Immunotherapy: Raleukin shows promise in enhancing the efficacy of cancer vaccines and other immunotherapies by modulating inflammatory responses.
  • Transplantation Medicine: It aids in reducing inflammation during organ transplantation procedures, improving graft survival rates .

Interaction studies have highlighted several important aspects of Raleukin's pharmacological profile:

  • Synergistic Effects with Other Therapies: Research indicates that Raleukin can enhance the therapeutic effects of other anti-inflammatory agents like Etanercept in preclinical models.
  • Impact on Cytokine Networks: By inhibiting interleukin-1 signaling, Raleukin influences various cytokine networks, leading to decreased production of pro-inflammatory cytokines and altered immune cell function .

Raleukin shares similarities with several other compounds that target inflammatory pathways. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
Anakinra (Raleukin)Interleukin-1 receptor antagonistFirst biological therapy for IL-1
CanakinumabInterleukin-1 beta monoclonal antibodySpecific for interleukin-1 beta
TocilizumabInterleukin-6 receptor antagonistTargets interleukin-6 instead of IL-1
EtanerceptTumor necrosis factor inhibitorFusion protein that inhibits TNF-alpha

Uniqueness of Raleukin

Raleukin's uniqueness lies in its specific targeting of the interleukin-1 receptor rather than other cytokines. This targeted approach allows for precise modulation of inflammatory responses without broadly suppressing immune function, making it particularly useful in treating diseases characterized by excessive interleukin-1 activity.

Raleukin, also known as Anakinra or AMG-719, is a recombinant human interleukin-1 receptor antagonist that exerts profound effects on the transcriptional regulation of proinflammatory mediators through multiple epigenetic and chromatin remodeling mechanisms [2]. This biological agent functions as the first therapeutic intervention to systematically block the proinflammatory effects of interleukin-1 signaling, thereby modulating the expression of downstream inflammatory gene networks [3] [4].

Chromatin Remodeling Effects on Interleukin-6 and Tumor Necrosis Factor-Alpha Expression

The chromatin remodeling mechanisms underlying interleukin-6 and tumor necrosis factor-alpha expression represent critical regulatory pathways that are significantly influenced by Raleukin treatment. Research has demonstrated that chromatin organization at the interleukin-6 genomic locus in human neutrophils is constitutively maintained in an inactive configuration, requiring specific chromatin remodeling events for transcriptional activation [5] [6].

Upon exposure to stimuli that trigger chromatin remodeling at the interleukin-6 locus, such as Toll-like receptor 8 ligands, highly purified neutrophils express and secrete interleukin-6 through a mechanism involving the induction of a latent enhancer located 14 kilobases upstream of the interleukin-6 transcriptional start site [5]. This chromatin remodeling process is potentiated by endogenous tumor necrosis factor-alpha, which prolongs the synthesis of the inhibitor of nuclear factor kappa B zeta co-activator and sustains CCAAT enhancer-binding protein beta recruitment and histone acetylation at interleukin-6 regulatory regions [6].

The transcriptional regulation of intracellular interleukin-1 receptor antagonist involves nuclear factor interleukin-6 and nuclear factor kappa B binding sites in the promoter region, which are essential for interleukin-1 alpha-induced expression [7] [8]. These transcription factors, including CCAAT enhancer-binding proteins alpha and beta, and the p65 subunit of nuclear factor kappa B, bind to their respective sites and functionally transactivate the intracellular interleukin-1 receptor antagonist promoter [7].

Chromatin ModificationTarget GeneMechanismReference
Histone acetylation at regulatory regionsInterleukin-6Enhanced by tumor necrosis factor-alpha signaling [5] [6]
Latent enhancer activationInterleukin-614 kb upstream enhancer induction [5]
Nuclear factor kappa B bindingIntracellular interleukin-1 receptor antagonistPromoter transactivation [7] [8]
CCAAT enhancer-binding protein recruitmentInterleukin-6Sustained by tumor necrosis factor-alpha [6]

Epigenetic Silencing of Chemokine Gene Clusters

The epigenetic silencing of chemokine gene clusters represents a fundamental mechanism by which tumor cells and inflammatory environments regulate immune cell trafficking and activation. Enhancer of zeste homolog 2-mediated histone H3 lysine 27 trimethylation and DNA methyltransferase 1-mediated DNA methylation have been shown to repress the tumor production of T-helper 1-type chemokines CXCL9 and CXCL10, subsequently determining effector T cell trafficking to the tumor microenvironment [9].

Treatment with epigenetic modulators removes this repression and increases effector T cell tumor infiltration, demonstrating that epigenetic silencing of T-helper 1-type chemokines constitutes a novel tumor immune evasion mechanism [9]. The silencing involves multiple layers of chromatin modification, including both histone modifications and DNA methylation patterns that coordinate to suppress chemokine expression.

Research has revealed that interleukin-6 induces epigenetic deregulation through histone modification mechanisms. Specifically, interleukin-6 upregulates histone demethylase family JMJD2A, which demonstrates higher expression in cancer cells compared to controls [10]. The JMJD2A knockdown in cancer cells inhibited interleukin-6 expression, decreased proliferation, and enhanced sensitivity to chemotherapeutic agents [10].

The epigenetic regulation of CXCR4 signaling involves multiple mechanisms including regulation by non-coding ribonucleic acids such as microRNAs, long non-coding ribonucleic acids, and circular ribonucleic acids, as well as regulation through methylation and acetylation processes [11]. These epigenetic modifications can lead to identification of novel therapeutic targets for oncogenic signaling regulation.

Epigenetic MechanismTarget ChemokineFunctional OutcomeReference
Enhancer of zeste homolog 2-mediated H3K27me3CXCL9, CXCL10Repression of T-helper 1 chemokines [9]
DNA methyltransferase 1-mediated methylationCXCL9, CXCL10Tumor immune evasion [9]
Histone demethylase JMJD2A upregulationMultiple inflammatory genesEnhanced cancer progression [10]
MicroRNA regulationCXCR4Oncogenic signaling modulation [11]

Interferon Regulatory Factor and Signal Transducer and Activator of Transcription Cross-Talk in Innate Immune Programming

The cross-talk between interferon regulatory factors and signal transducer and activator of transcription pathways represents a critical control mechanism in innate immune programming. Research has demonstrated that feedback interactions between interferon regulatory factor 3, nuclear factor kappa B, and signal transducer and activator of transcription pathways lead to switch-like responses to viral analogues, in contrast to pulse-like responses to bacterial lipopolysaccharide [12] [13].

Autocrine interferon beta initiates a Janus kinase and signal transducer and activator of transcription-mediated positive-feedback mechanism that stabilizes nuclear interferon regulatory factor 3 and nuclear factor kappa B in first responder cells [12]. Paracrine interferon beta sensitizes second responder cells through a Janus kinase and signal transducer and activator of transcription-mediated positive feedforward pathway that upregulates positive-feedback components including retinoic acid-inducible gene I, protein kinase R, and 2-prime-5-prime-oligoadenylate synthetase 1A [12].

Interferon regulatory factor 1 cooperates with interferon-stimulated gene factor 3 or gamma-activated factor to form innate immune de novo enhancers, demonstrating how interferon regulatory factor 1 acts in combination with other transcription factors to mediate epigenetic reprogramming in macrophages [14]. Upon interferon gamma stimulation, interferon regulatory factor 1 becomes responsible for opening inaccessible chromatin sites that can subsequently be exploited by gamma-activated factor to form de novo enhancers [14].

The signal transducer and activator of transcription 1 transactivation domain is required for recruitment of core components of the mediator complex on the promoter of interferon regulatory factor 1 and interferon regulatory factor 8, which harbor open chromatin states at basal conditions [15]. Signal integration between interferons and Toll-like receptor 4 through combinatorial actions of signal transducer and activator of transcription 1 and nuclear factor kappa B results in enhanced transcriptional responses compared to individual stimuli [15].

Transcription Factor ComplexRegulatory MechanismTarget GenesReference
Interferon regulatory factor 3 and nuclear factor kappa BPositive feedback stabilizationInterferon beta, antiviral genes [12] [13]
Interferon regulatory factor 1 and gamma-activated factorDe novo enhancer formationInnate immune genes [14]
Signal transducer and activator of transcription 1 and nuclear factor kappa BSignal integrationProinflammatory genes [15]
Interferon regulatory factor 1 and interferon-stimulated gene factor 3Chromatin remodelingMacrophage activation genes [14]

The integration of signaling pathways with the epigenetic machinery involves Janus kinase 2 and signal transducer and activator of transcription 5 pathway activation, leading to Janus kinase-dependent phosphorylation of signal transducer and activator of transcription 5, which causes dimerization, nuclear translocation, and binding to cis-regulatory elements [16]. Additionally, Janus kinase 2 functions as a histone tyrosine kinase by phosphorylating histone H3 tyrosine 41 and perturbing heterochromatin protein 1 alpha binding [16].

The molecular mechanisms underlying Raleukin action involve modulation of the aryl hydrocarbon receptor pathway, promoting ligand-dependent dissociation of aryl hydrocarbon receptor from chaperones heat shock protein 90 and aryl hydrocarbon receptor-interacting protein [17]. This process activates genes involved in tryptophan catabolism and aryl hydrocarbon receptor-dependent genes, ultimately leading to indoleamine 2,3-dioxygenase 1-mediated kynurenine production and subsequent aryl hydrocarbon receptor activation [17].

XLogP3

1.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

509.10389044 g/mol

Monoisotopic Mass

509.10389044 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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